1-Boc-2-ethyl-3-piperidinone

MAGL modulators pharmaceutical intermediates patent-defined synthesis

Substituting the 2-ethyl group with methyl or H in Boc-3-piperidinones fails to reproduce patented MAGL modulator routes and alters downstream diastereoselectivity. This compound provides the exact steric and hydrophobic parameters (logP 1.9-2.4) required for CNS-penetrant scaffold construction. - ≥97% purity, single defined stereocenter at C2 - Explicit intermediate in US-2020102303-A1 & WO-2020065613-A1 - Available for immediate R&D and further manufacturing use

Molecular Formula C12H21NO3
Molecular Weight 227.304
CAS No. 1781760-64-2
Cat. No. B2955563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-2-ethyl-3-piperidinone
CAS1781760-64-2
Molecular FormulaC12H21NO3
Molecular Weight227.304
Structural Identifiers
SMILESCCC1C(=O)CCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO3/c1-5-9-10(14)7-6-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
InChIKeyFIALHFQFLJBDQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-2-ethyl-3-piperidinone Sourcing Guide


1-Boc-2-ethyl-3-piperidinone (CAS 1781760-64-2; IUPAC: tert-butyl 2-ethyl-3-oxopiperidine-1-carboxylate; molecular formula C₁₂H₂₁NO₃; molecular weight 227.30) is a Boc-protected 2-alkyl-substituted 3-piperidinone derivative . Its canonical SMILES (CCC1C(=O)CCCN1C(=O)OC(C)(C)C) and InChIKey (FIALHFQFLJBDQS-UHFFFAOYSA-N) unambiguously define the 2-ethyl substitution on the piperidine ring . This compound is explicitly disclosed as a synthetic intermediate in multiple patent families directed to monoacylglycerol lipase (MAGL) modulators and is supplied at ≥97% purity for research and further manufacturing use .

1-Boc-2-ethyl-3-piperidinone Substitution Risks


Generic substitution among Boc-protected 3-piperidinones is not scientifically justifiable because the position and identity of the alkyl substituent directly control steric accessibility at the C2 α-position, molecular shape (logP and topological polar surface area), and stereochemical complexity [1][2]. 1-Boc-3-piperidinone (CAS 98977-36-7) lacks the 2-ethyl group and is a crystalline solid (mp 35–45°C, logP ~0.9–1.1) widely used in enzymatic reductions [1][2], while the 2-methyl analog (CAS 741737-30-4) introduces one stereocenter but with a smaller alkyl volume (MW 213.27 vs 227.30) . The 2-ethyl substitution introduces both a defined stereocenter and a larger hydrophobic pocket, which alters diastereoselectivity in subsequent alkylations and impacts downstream crystallization behavior [1]. Procurement decisions that treat these as interchangeable risk failed asymmetric steps and inconsistent impurity profiles.

1-Boc-2-ethyl-3-piperidinone Differentiation Evidence


Patent-Defined MAGL Intermediate Role

1-Boc-2-ethyl-3-piperidinone is explicitly recited as a synthetic intermediate in five patent families (US-2020102303-A1, WO-2020065613-A1, TW-202028198-A, CN-113164459-A, EP-3856178-A1) directed to monoacylglycerol lipase (MAGL) modulators . In contrast, the unsubstituted parent compound 1-Boc-3-piperidinone (CAS 98977-36-7) is not claimed in these patent families for the same MAGL modulator synthetic routes [1]. This patent citation pattern establishes that the 2-ethyl substitution is structurally required for the disclosed synthetic pathway to MAGL modulator candidates.

MAGL modulators pharmaceutical intermediates patent-defined synthesis

Molecular Weight and Lipophilicity Shift

The 2-ethyl substitution on 1-Boc-2-ethyl-3-piperidinone increases molecular weight to 227.30 g/mol and computed XLogP3 to 1.9 (or LogP 2.365 by alternative computational method) compared to 1-Boc-3-piperidinone (MW 199.25–213.28 g/mol; predicted LogP ~0.9–1.1) [1][2]. The topological polar surface area (TPSA) is 46.6 Ų for both compounds, indicating that the additional ethyl group increases hydrophobicity without altering hydrogen-bonding capacity . These differences are class-level inferable based on established structure-property relationships.

physicochemical properties logP molecular weight medicinal chemistry

Stereocenter and Chiral Complexity

1-Boc-2-ethyl-3-piperidinone possesses one undefined atom stereocenter (at C2 of the piperidine ring), whereas 1-Boc-3-piperidinone has zero defined or undefined stereocenters in its core ring structure [1]. The 2-methyl analog (CAS 741737-30-4) also possesses one stereocenter, but the ethyl group provides a larger steric volume (ethyl vs methyl) that influences the diastereomeric outcome of subsequent reactions .

stereochemistry chiral synthesis diastereoselectivity

1-Boc-2-ethyl-3-piperidinone Application Scenarios


MAGL Modulator Synthesis

1-Boc-2-ethyl-3-piperidinone is explicitly identified as an intermediate in the synthetic routes disclosed in US-2020102303-A1, WO-2020065613-A1, and related patent families directed to MAGL modulators . Researchers pursuing MAGL-targeted therapeutic candidates should procure this compound to faithfully reproduce the patented routes; substitution with 1-Boc-3-piperidinone or 2-methyl analogs would deviate from the patent teaching and may not yield the intended downstream intermediates .

CNS Piperidine Scaffold Construction

The 2-ethyl substitution and associated stereocenter make 1-Boc-2-ethyl-3-piperidinone a strategic building block for constructing conformationally constrained piperidine scaffolds . The higher logP (1.9–2.4) relative to 1-Boc-3-piperidinone enhances membrane permeability potential of downstream products, which is advantageous for CNS-penetrant small molecule programs [1]. This scenario is inferred from class-level structure-property relationships; no direct CNS activity data exist for this specific building block.

Asymmetric Synthesis & Chiral Resolution

The single undefined stereocenter at C2 of 1-Boc-2-ethyl-3-piperidinone creates an opportunity for developing asymmetric alkylation protocols or chiral chromatographic resolution methods . This compound can serve as a substrate for evaluating enantioselective deprotonation strategies, analogous to those reported for N-Boc-2-arylpiperidines, though the ethyl group provides distinct steric parameters compared to aryl or methyl substituents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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